molecular formula C12H9N3O2S B188378 1-(Phenylsulfonyl)-1H-benzotriazole CAS No. 4106-18-7

1-(Phenylsulfonyl)-1H-benzotriazole

Cat. No.: B188378
CAS No.: 4106-18-7
M. Wt: 259.29 g/mol
InChI Key: ZMGFTNXUMSRNMD-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-1H-benzotriazole is an organic compound that features a benzotriazole ring substituted with a phenylsulfonyl group. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity. Benzotriazoles are known for their stability and versatility, making them valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Phenylsulfonyl)-1H-benzotriazole can be synthesized through several methods. One common approach involves the reaction of benzotriazole with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like dichloromethane at room temperature, yielding the desired product with high regioselectivity .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable solvents and reagents, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-1H-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include nucleophiles such as amines or thiols, with reactions often conducted in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotriazoles, while oxidation may produce sulfone derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-1H-benzotriazole has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 1-(Phenylsulfonyl)-1H-benzotriazole exerts its effects is primarily through its ability to participate in various chemical reactions. The phenylsulfonyl group acts as an electron-withdrawing group, enhancing the reactivity of the benzotriazole ring. This allows the compound to interact with various molecular targets, facilitating reactions such as nucleophilic substitution and oxidation .

Comparison with Similar Compounds

Uniqueness: 1-(Phenylsulfonyl)-1H-benzotriazole is unique due to the combination of the benzotriazole ring and the phenylsulfonyl group. This structure imparts specific reactivity patterns and stability, making it valuable in various chemical and industrial applications.

Properties

IUPAC Name

1-(benzenesulfonyl)benzotriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O2S/c16-18(17,10-6-2-1-3-7-10)15-12-9-5-4-8-11(12)13-14-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGFTNXUMSRNMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90353734
Record name 1-(Phenylsulfonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4106-18-7
Record name 1-(Phenylsulfonyl)-1H-benzotriazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90353734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Phenylsulfonyl)-1H-benzotriazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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